molecular formula C11H12F3IO B8131340 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene

2-Iodo-1-isobutoxy-4-trifluoromethylbenzene

Cat. No.: B8131340
M. Wt: 344.11 g/mol
InChI Key: RSICUMUXTUULAO-UHFFFAOYSA-N
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Description

2-Iodo-1-isobutoxy-4-trifluoromethylbenzene is an organic compound with the molecular formula C11H12F3IO It is characterized by the presence of an iodine atom, an isobutoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.

    Isobutoxylation: The isobutoxy group can be introduced through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isobutoxy-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

2-Iodo-1-isobutoxy-4-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene involves its interaction with specific molecular targets. The iodine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1-methoxy-4-trifluoromethylbenzene
  • 2-Iodo-1-ethoxy-4-trifluoromethylbenzene
  • 2-Iodo-1-propoxy-4-trifluoromethylbenzene

Uniqueness

2-Iodo-1-isobutoxy-4-trifluoromethylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-iodo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IO/c1-7(2)6-16-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSICUMUXTUULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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